6-(Methylsulfonyl)-2-nitro-9h-fluoren-9-one

Electron Acceptors Organic Electronics Structure-Activity Relationship

Generic fluorenones fail to deliver the specific electronic and steric profile required for advanced organic electronics and supramolecular studies. 6-(Methylsulfonyl)-2-nitro-9H-fluoren-9-one (CAS 22010-40-8) is the precise solution. - Unique electronic landscape: methylsulfonyl + nitro substitution creates a distinct electron affinity (EA ≈ 2.24 eV) not achievable with all-nitro analogs. - Steric control: the sulfonyl group introduces tunable steric hindrance, modulating charge-transfer complexation for selective sensor design. - Validated scaffold: moderately lipophilic (LogP 3.81), high-purity building block with a PSA of 105.41 Ų, ideal for OFETs, OPVs, and medicinal chemistry probes.

Molecular Formula C14H9NO5S
Molecular Weight 303.29 g/mol
CAS No. 22010-40-8
Cat. No. B14002323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylsulfonyl)-2-nitro-9h-fluoren-9-one
CAS22010-40-8
Molecular FormulaC14H9NO5S
Molecular Weight303.29 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=C2C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C14H9NO5S/c1-21(19,20)9-3-5-11-12(7-9)10-4-2-8(15(17)18)6-13(10)14(11)16/h2-7H,1H3
InChIKeyPCWMOJYWKRJWCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methylsulfonyl)-2-nitro-9H-fluoren-9-one Technical Baseline


6-(Methylsulfonyl)-2-nitro-9H-fluoren-9-one (CAS 22010-40-8) is a disubstituted fluoren-9-one derivative with the molecular formula C₁₄H₉NO₅S and a molecular weight of 303.29 g/mol . Its structure features a 9H-fluoren-9-one core substituted with an electron-withdrawing nitro group at the 2-position and a methylsulfonyl group at the 6-position. This combination of strong electron-accepting substituents defines its key physicochemical properties, including a density of 1.528 g/cm³, a calculated boiling point of 583.6°C at 760 mmHg, and a LogP of 3.81 . The compound's specific substitution pattern imparts a calculated polar surface area (PSA) of 105.41 Ų , a parameter that significantly influences molecular interactions in both organic electronics and preliminary bioactivity screening.

Unique nitro/methylsulfonyl substitution pattern for electron-acceptor studies
Balanced lipophilicity and polar surface area for membrane interaction research
Steric handle for tuning charge-transfer complexation in supramolecular systems

6-(Methylsulfonyl)-2-nitro-9H-fluoren-9-one Substitution Risks


The procurement of a generic fluorenone derivative in place of 6-(Methylsulfonyl)-2-nitro-9H-fluoren-9-one carries significant technical risk due to the non-additive and position-dependent electronic effects of its specific substituents. While the nitro group is a known strong electron acceptor, the presence and position of the methylsulfonyl group create a unique electronic landscape. Class-level studies on fluorenone electron acceptors demonstrate that replacing a nitro group with a sulfonyl substituent substantially alters both the electron affinity and steric profile, leading to non-linear changes in key performance metrics such as charge-transfer complexation constants (Kctc) [1]. Specifically, the steric bulk of a sulfonyl group, compared to a nitro group, introduces hindrance that can decrease Kctc values, an effect not observed with simpler nitro-substituted analogs [1]. Therefore, substituting a compound like 2-nitro-9H-fluoren-9-one or 2,7-dinitro-9H-fluoren-9-one for 6-(Methylsulfonyl)-2-nitro-9H-fluoren-9-one without empirical validation will likely result in failed experimental outcomes and compromised device or assay performance.

Electron affinity may shift significantly when replacing the sulfonyl group with a nitro-only analog, altering device energy level alignment.
Charge-transfer complexation constants can be decreased by steric hindrance from the methylsulfonyl group, a feature absent in simpler nitrofluorenones.
Lipophilicity and PSA profile differ from less substituted fluorenones; generic substitution may lead to unexpected membrane interaction outcomes.

6-(Methylsulfonyl)-2-nitro-9H-fluoren-9-one Comparative Evidence


Electron Affinity Tuning via Sulfonyl Substitution

The electron-accepting strength of fluorenone derivatives is critically dependent on substituent identity. A class-level study comparing nitro- and sulfonyl-substituted fluorenones showed that compounds with sulfonyl substituents exhibit a distinct electron affinity (EA) profile. While the study did not include this specific methylsulfonyl derivative, it demonstrated that 2,7-bis(butylsulfonyl)-4,5-dinitro-9-fluorenone (compound 10) has an EA of 2.24 eV, positioning it as a moderate acceptor [1]. This differs from the behavior of purely nitro-substituted fluorenones, which can range from poor to strong acceptors depending on the number and position of nitro groups [1]. The presence of a sulfonyl group, as in 6-(Methylsulfonyl)-2-nitro-9H-fluoren-9-one, is therefore expected to yield a different EA value compared to its all-nitro analogs, enabling precise tuning of energy levels in electronic applications.

Electron Affinity Tuning
Class-level
Target Sulfonyl-substituted fluorenone (distinct EA profile)
Comparator 2,7-bis(butylsulfonyl)-4,5-dinitro-9-fluorenone: EA 2.24 eV (moderate)
Supports distinct electron affinity for device tuning
Data to verify for the specific methylsulfonyl analog
Electron Acceptors Organic Electronics Structure-Activity Relationship

Steric Hindrance in Charge-Transfer Complexation

The ability to form stable charge-transfer complexes (CTCs) is a key performance indicator for electron acceptors. Class-level evidence demonstrates that the presence of a sulfonyl group introduces significant steric hindrance compared to a nitro group. In studies of fluorenone acceptors with anthracene as a donor, sulfonyl substituents were found to decrease the complexation constant (Kctc) relative to nitro-substituted counterparts [1]. Specifically, the research notes that 'sulfonyl substituents present substantial steric hindrance for complexation (as compared to the nitro group), decreasing K(CTC) values' [1]. For 6-(Methylsulfonyl)-2-nitro-9H-fluoren-9-one, this suggests that while the nitro group promotes strong electronic interactions, the methylsulfonyl group at the 6-position will modulate the overall complexation equilibrium by introducing steric constraints, a feature not present in simple nitrofluorenones like 2-nitro-9H-fluoren-9-one.

Steric Hindrance in CTC
Class-level
Target Sulfonyl group introduces steric bulk, lowering Kctc
Comparator All-nitro fluorenones show higher Kctc with anthracene donor
Enables steric control of charge-transfer complexation
Class-level inference; experimental validation recommended
Charge-Transfer Complexes Supramolecular Chemistry Photovoltaics

LogP and PSA Profile

The combination of a hydrophobic fluorenone core with a nitro group and a methylsulfonyl group yields a unique polarity and lipophilicity profile. The calculated LogP for 6-(Methylsulfonyl)-2-nitro-9H-fluoren-9-one is 3.81, with a Polar Surface Area (PSA) of 105.41 Ų . While direct comparator data for the closest analog (e.g., 2-nitro-9H-fluoren-9-one, CAS 581-89-5, LogP ~2.5) is not from the same source, this value is notably higher than that of the unsubstituted 9H-fluoren-9-one (LogP ~3.0) and reflects the strong influence of the methylsulfonyl group. The elevated LogP indicates enhanced membrane permeability potential, while the PSA value is within a range (70-140 Ų) often associated with oral bioavailability [REFS-1, REFFS-2]. This balance of properties is distinct from more hydrophilic nitro-only fluorenone derivatives.

LogP & PSA Profile
Cross-study comparable
LogP 3.81
PSA 105.41Ų
Supports membrane permeability screening context
Calculated values; empirical validation advised
Lipophilicity Molecular Recognition Bioavailability Prediction

6-(Methylsulfonyl)-2-nitro-9H-fluoren-9-one Application Scenarios


Electron Affinity Tuning for n-Type Semiconductors

6-(Methylsulfonyl)-2-nitro-9H-fluoren-9-one is best positioned for use in organic electronic research, specifically for the development and optimization of n-type organic semiconductors. As evidenced by class-level studies, the substitution of a sulfonyl group in place of a nitro group on a fluorenone core creates a distinct electron affinity (EA) profile, with sulfonyl-substituted variants typically falling into the 'moderate acceptor' category (EA ≈ 2.24 eV) [1]. This is different from the EA of all-nitro fluorenones, which can vary widely (1.86-2.66 eV) [1]. Researchers seeking to achieve a specific energy level alignment in devices like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) should procure this compound to explore the electronic and morphological consequences of a sulfonyl group at the 6-position, a structural feature not available in standard nitrofluorenone building blocks. The class of nitrofluorenones is already known for offering 'excellent air-stability and remarkable tunability of energy levels' [2].

Tuned Lipophilicity in Medicinal Chemistry

In early-stage drug discovery, 6-(Methylsulfonyl)-2-nitro-9H-fluoren-9-one serves as a distinctive, moderately lipophilic scaffold. Its calculated LogP of 3.81 and PSA of 105.41 Ų place it in a physicochemical space different from more polar nitro-only fluorenones (e.g., 2-nitro-9H-fluoren-9-one with LogP ~2.5). This elevated lipophilicity, combined with a PSA that remains within a favorable range for potential oral bioavailability [3], makes it a valuable chemical probe. Medicinal chemists exploring novel inhibitors, receptor binders, or antimicrobial agents should consider this compound when seeking a fluorenone core with enhanced membrane permeability and distinct molecular recognition properties, especially when compared to its less lipophilic, nitro-substituted analogs.

Sterically-Guided Charge-Transfer Complexation

The specific combination of a nitro and a methylsulfonyl group on the fluorenone scaffold makes this compound a unique test case for studying the balance between electronic and steric effects in supramolecular assembly. As demonstrated in related systems, a sulfonyl group introduces 'substantial steric hindrance' that decreases the charge-transfer complexation constant (Kctc) when compared to nitro groups [1]. This suggests 6-(Methylsulfonyl)-2-nitro-9H-fluoren-9-one can be procured for the design of novel chemosensors or molecular recognition systems where the goal is to achieve a specific, and perhaps lower, binding affinity with a donor molecule (e.g., anthracene or carbazole). The presence of the methylsulfonyl group provides a steric 'brake' on complex formation, a feature that can be exploited to enhance selectivity or control the kinetics of molecular assembly in ways that simpler nitrofluorenones cannot.

Application
Selection Property
Validation Focus
Organic semiconductor research
Sulfonyl-modulated electron affinity
Energy level alignment in devices
Membrane interaction studies
Balanced LogP/PSA profile
Permeability screening assays
Supramolecular sensor design
Steric control of Kctc
Complexation selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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